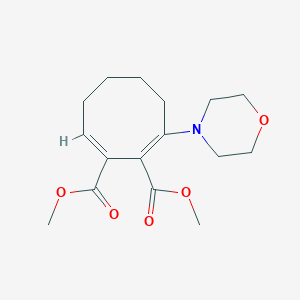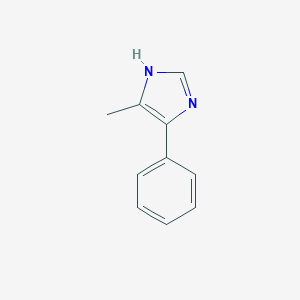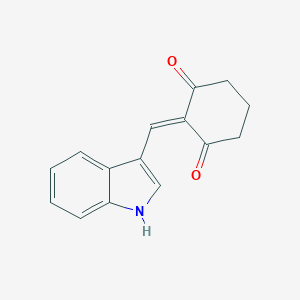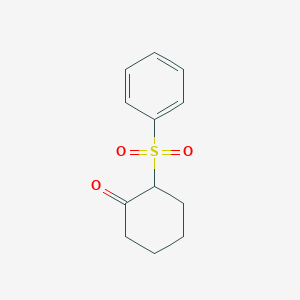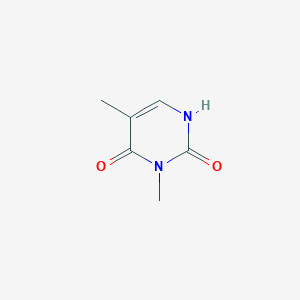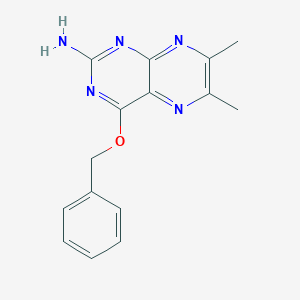
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s as a potential drug for the treatment of Parkinson's disease, but its neurotoxicity was soon discovered. Despite its harmful effects, MPTP has since been used extensively in research to model Parkinson's disease in animals and to study the mechanisms of neurodegeneration.
Mecanismo De Acción
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Efectos Bioquímicos Y Fisiológicos
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine causes selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other parts of the brain. This results in motor deficits, including tremors, rigidity, and bradykinesia, as well as non-motor symptoms such as cognitive impairment and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine as a model for Parkinson's disease in animals include its ability to selectively destroy dopaminergic neurons and reproduce many of the symptoms of Parkinson's disease. However, there are also limitations to this model, including the fact that it does not fully replicate the progressive nature of the disease and the fact that it may not accurately reflect the underlying mechanisms of human Parkinson's disease.
Direcciones Futuras
For research on 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine and its role in Parkinson's disease include the development of new animal models that more accurately reflect the human disease, the identification of new targets for therapeutic intervention, and the development of new treatments that can slow or stop the progression of the disease. Additionally, research on the mechanisms of neurodegeneration in Parkinson's disease may lead to a better understanding of other neurodegenerative diseases and the development of new treatments for these conditions.
Métodos De Síntesis
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine can be synthesized through several methods, including the reaction of 4-phenyl-2-butanone with 2-amino-4-methylpyridine to form 4-phenyl-2-butanone-oxime, which is then converted to 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine through a series of chemical reactions. Another method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 4-methoxybenzaldehyde to produce 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits and other symptoms similar to those seen in Parkinson's disease patients. This model has been used to study the mechanisms of neurodegeneration in Parkinson's disease and to test potential treatments.
Propiedades
Número CAS |
101092-03-9 |
|---|---|
Nombre del producto |
6,7-Dimethyl-4-phenylmethoxypteridin-2-amine |
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
6,7-dimethyl-4-phenylmethoxypteridin-2-amine |
InChI |
InChI=1S/C15H15N5O/c1-9-10(2)18-13-12(17-9)14(20-15(16)19-13)21-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18,19,20) |
Clave InChI |
WQJQFFJAILLJTD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |
Solubilidad |
41.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



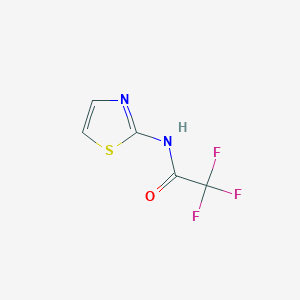
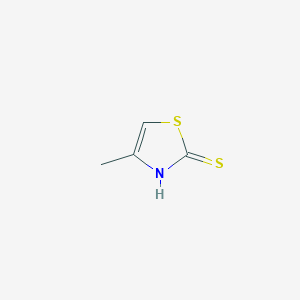

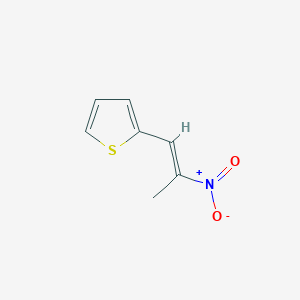
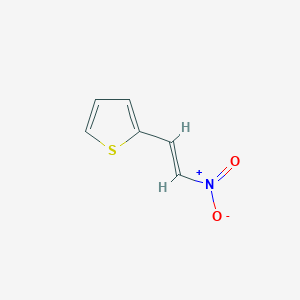
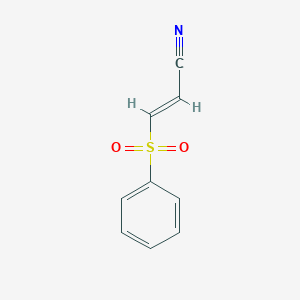
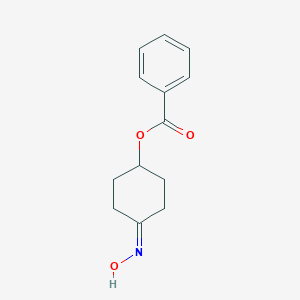

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
